5-碘-3-(2,2,2-三氟乙酰胺)噻吩-2-甲酸甲酯

描述

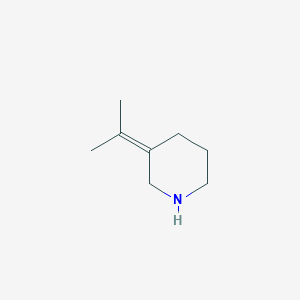

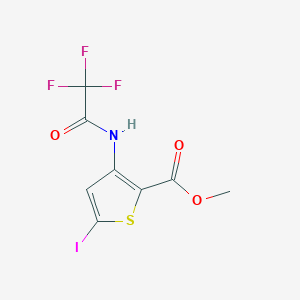

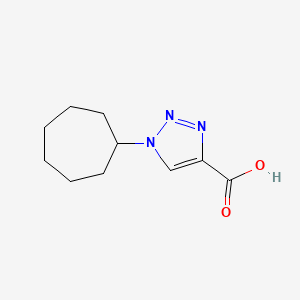

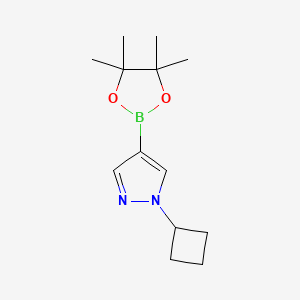

“Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5F3INO3S . It has a molecular weight of 379.09 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F . This indicates that the molecule contains a thiophene ring substituted with an iodo group, a methyl ester group, and a trifluoroacetamido group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is reported to be between 191 - 193°C . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the current data.科学研究应用

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its iodo and trifluoroacetamido groups are particularly useful for introducing bioactive moieties through substitution reactions . The thiophene ring is a common feature in many drugs, and its modification can lead to new therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities .

Material Science

The compound’s utility in material science stems from its potential as a precursor for the development of novel materials. Its structural features may contribute to the creation of advanced polymers or coatings that could enhance material properties such as thermal stability and chemical resistance .

Organic Semiconductors

Thiophene derivatives are known for their application in organic semiconductors. The specific structure of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate could be utilized in the design of organic field-effect transistors (OFETs) or other electronic devices where high-performance semiconducting materials are required .

Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, this compound could be used to synthesize small molecules or polymers that emit light. The thiophene core can be part of the conjugated system that facilitates electron transport and light emission in these devices .

Pharmacology

Pharmacologically, the compound’s derivatives might be explored for their drug-like properties. The presence of the trifluoroacetamido group could influence the binding affinity and selectivity of the resulting molecules towards biological targets, potentially leading to new drug candidates .

Corrosion Inhibitors

As a thiophene derivative, this compound could also be investigated for its use as a corrosion inhibitor. Thiophene and its derivatives have shown efficacy in protecting metals from corrosion, which is crucial in industrial applications to extend the lifespan of machinery and structures .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block. It can undergo various chemical transformations, including halogenation, cross-coupling, and nucleophilic substitution, allowing chemists to construct complex molecules for further research and development .

Analytical Chemistry

Lastly, in analytical chemistry, derivatives of this compound could be used as standards or reagents in the development of analytical methods. Their unique structural features might aid in the detection and quantification of thiophene-based compounds or related substances in complex mixtures .

安全和危害

Based on the available data, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it’s advised to prevent further spillage or leakage if it is safe to do so .

属性

IUPAC Name |

methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGAZUSVRUWTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719263 | |

| Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

CAS RN |

942589-44-8 | |

| Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)

![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)

![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)